![molecular formula C30H55NO4 B028562 N-(Hexacosanoyloxy)succinimide CAS No. 22102-68-7](/img/structure/B28562.png)
N-(Hexacosanoyloxy)succinimide
Overview
Description
N-(Hexacosanoyloxy)succinimide is a chemical compound with the molecular formula C30H55NO4 . It has a molecular weight of 493.8 g/mol . The compound is also known by other names such as (2,5-dioxopyrrolidin-1-yl) Hexacosanoate and HEXACOSANOIC ACID 2,5-DIOXO-1-PYRROLIDINYL ESTER .
Synthesis Analysis
The synthesis of N-(Hexacosanoyloxy)succinimide involves the use of N-Hydroxysuccinimide and HEXACOSANOIC ACID . More than 50 years ago, N-hydroxysuccinimide (NHS) was proposed by the group of Anderson for the preparation of active esters . These compounds are extremely useful for peptide synthesis and the preparation of all kinds of bioconjugates .Molecular Structure Analysis
The molecular structure of N-(Hexacosanoyloxy)succinimide contains a total of 90 bonds, including 35 non-H bonds, 3 multiple bonds, 26 rotatable bonds, 3 double bonds, 1 five-membered ring, and 1 hydroxylamine (aliphatic) .Chemical Reactions Analysis
Succinimide formation, like other physical and chemical modifications, can be particularly detrimental to the efficacy of therapeutic monoclonal antibodies when present in the Complementarity-Determining Region (CDR) .Physical And Chemical Properties Analysis
N-(Hexacosanoyloxy)succinimide has a molecular weight of 493.8 g/mol, a XLogP3-AA of 12, a Hydrogen Bond Donor Count of 0, a Hydrogen Bond Acceptor Count of 4, and a Rotatable Bond Count of 26 . It has an Exact Mass and Monoisotopic Mass of 493.41310924 g/mol, a Topological Polar Surface Area of 63.7 Ų, and a Heavy Atom Count of 35 .Scientific Research Applications
Chemiluminescence Coreactant
N-Hydroxysuccinimide, a type of N-substituted succinimide, has been explored as an efficient and stable chemiluminescence coreactant . The chemiluminescence intensity of the luminol-NHS system is about 22 times higher than that of the traditional luminol-H2O2 system . This system has been applied for the highly selective and ultrasensitive detection of Co2+ .
Synthesis of Hydroxamic Acids
N-substituted succinimides can be used in the synthesis of hydroxamic acids . The first stage involves the synthesis of N-substituted succinimide via the reaction of aromatic amine or carboxylic acid hydrazide with succinic anhydride. The second step involves the imide ring opening reaction by hydroxylamine . Hydroxamic acids are known for their biological activity, including their ability to inhibit metalloenzymes such as histone deacetylase (HDAC) or matrix metalloproteinases (MMP) .
Catalysts for Organic Reactions
Succinimide-based reagents, including N-substituted succinimides, can be used as catalysts for important organic reactions . They offer mild reaction conditions, simple and easy work-up procedure, high to excellent yields, stability, and reusability .
Protection and Multicomponent Reactions
Succinimide-based reagents can also be used for protection and multicomponent reactions . They can protect sensitive functional groups during chemical reactions, and they can also participate in multicomponent reactions, which involve three or more reactants combining to form a product .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
N-(Hexacosanoyloxy)succinimide is a derivative of succinimide, a class of organic compounds known as pyrrolidine-2-ones Succinimides and their derivatives are known to interact with various biological molecules, including proteins and enzymes .
Mode of Action
The mode of action of N-(Hexacosanoyloxy)succinimide involves the interaction with its targets through a process known as aminolysis . This process involves the attack of the amino/amide nitrogen atom on the carbonyl carbon of the ester group, resulting in the cleavage of the carbonyl C-O bond in the polyester and the formation of an amide group . This process is facilitated by the cation-anion confined hydrogen-bonding interactions among the ionic liquid, water, ester group, and amino/amide groups .
Biochemical Pathways
Succinimides and their derivatives are known to be involved in various biochemical processes, including the transformation of waste polymers into value-added chemicals .
Result of Action
The result of the action of N-(Hexacosanoyloxy)succinimide involves the transformation of a series of poly(succinates) into succinimide derivatives and corresponding diols under mild and metal-free conditions . This transformation is facilitated by the cation-anion confined hydrogen-bonding interactions among the ionic liquid, water, ester group, and amino/amide groups .
Action Environment
The action of N-(Hexacosanoyloxy)succinimide is influenced by environmental factors such as the presence of water and the type of ionic liquid used . For instance, the presence of water assists in achieving complete transformation of poly(succinates) into succinimide derivatives .
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) hexacosanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H55NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-30(34)35-31-28(32)26-27-29(31)33/h2-27H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTTCVLLRTUELJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)ON1C(=O)CCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H55NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90464612 | |
Record name | HEXACOSANOIC ACID 2,5-DIOXO-1-PYRROLIDINYL ESTER | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90464612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
493.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
22102-68-7 | |
Record name | HEXACOSANOIC ACID 2,5-DIOXO-1-PYRROLIDINYL ESTER | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90464612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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